3-Phenylnaphthalene-2-carbonitrile

Catalog No.
S14331817
CAS No.
68376-10-3
M.F
C17H11N
M. Wt
229.27 g/mol
Availability
In Stock
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3-Phenylnaphthalene-2-carbonitrile

CAS Number

68376-10-3

Product Name

3-Phenylnaphthalene-2-carbonitrile

IUPAC Name

3-phenylnaphthalene-2-carbonitrile

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C17H11N/c18-12-16-10-14-8-4-5-9-15(14)11-17(16)13-6-2-1-3-7-13/h1-11H

InChI Key

GHPWVRQRKRWTTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C#N

3-Phenylnaphthalene-2-carbonitrile is an organic compound characterized by a naphthalene ring with a phenyl group attached at the 3-position and a cyano group at the 2-position. Its molecular formula is C17H11NC_{17}H_{11}N, and it features a distinct aromatic structure that contributes to its chemical properties and reactivity. The unique arrangement of substituents on the naphthalene core influences its electronic characteristics, making it an interesting compound for various applications in chemistry and biology .

  • Oxidation: This compound can be oxidized to form naphthoquinone derivatives, which are significant intermediates in organic synthesis.
  • Reduction: The cyano group can be reduced to an amine, altering the compound's reactivity and potential applications.
  • Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution, allowing for further functionalization at various positions on the aromatic system.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
  • Reduction Agents: Lithium aluminum hydride or catalytic hydrogenation can facilitate reduction processes.
  • Substitution Reagents: Bromine or nitric acid may be employed for halogenation or nitration reactions, respectively.

The synthesis of 3-phenylnaphthalene-2-carbonitrile typically involves several methods:

  • Suzuki-Miyaura Coupling: This method employs phenylboronic acid and 2-bromo-naphthalene-3-carbonitrile under palladium catalysis. The reaction is conducted in a solvent like dimethylformamide, often requiring elevated temperatures to promote coupling.
  • Alternative Synthetic Routes: Other methods may include nucleophilic substitution reactions or cyclization processes that utilize various starting materials to introduce the phenyl and cyano groups effectively.

3-Phenylnaphthalene-2-carbonitrile has several notable applications:

  • Intermediate in Organic Synthesis: It serves as a building block for more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
  • Fluorescent Probes: Due to its aromatic structure, it may be utilized in developing fluorescent sensors for biological applications.
  • Material Science: It has potential uses in creating advanced materials, including polymers and electronic components due to its electronic properties.

Several compounds share structural similarities with 3-phenylnaphthalene-2-carbonitrile:

Compound NameStructural FeaturesNotable Differences
1-Amino-4-methyl-naphthalene-2-carbonitrileContains an amino group instead of a phenyl groupAlters reactivity and potential biological activity
6-Phenyl-1-naphthonitrileCyano group at a different position (1-position)Different electronic properties due to position change
6-Phenylnaphthalene-2-carboxylic acidCarboxylic acid instead of cyano groupDifferent functional group affecting reactivity

Uniqueness

The uniqueness of 3-phenylnaphthalene-2-carbonitrile lies in the specific positioning of the phenyl and cyano groups on the naphthalene ring. This arrangement influences its reactivity patterns and applications, distinguishing it from other similar compounds. The combination of these substituents provides distinct electronic and steric properties that enhance its utility in synthetic chemistry and material science.

Benzannulation utilizing ylidenemalonodinitrile intermediates represents a cornerstone methodology for constructing the naphthalene core of 3-phenylnaphthalene-2-carbonitrile. The process typically involves a two-step sequence:

  • Condensation of carbonyl compounds with malonodinitrile generates arylidene malonodinitriles. For example, reaction of benzophenone derivatives with malonodinitrile under acidic conditions yields α,β-unsaturated dinitriles with extended conjugation.
  • Cyclization in strong acid induces benzannulation through a quasi-aromatic rearrangement mechanism. Treatment of the ylidenemalonodinitrile intermediate with concentrated sulfuric acid facilitates intramolecular electrophilic attack, forming a spiroarenium cation transition state that subsequently rearranges to the naphthalene system.

Table 1: Representative Benzannulation Conditions

Starting MaterialCyclization AgentTemperatureYield (%)Reference
4-Phenylbenzylidene malononitrileH2SO4 (conc.)0–25°C72–85
Cinnamaldehyde derivativePyrrolidine40°C85–89

The regiochemical outcome depends critically on the electronic nature of substituents, with electron-donating groups para to the reaction site accelerating cyclization kinetics. Modern variants employ organocatalytic benzannulation, where α,β-unsaturated aldehydes undergo [3+3] cyclization with 4-arylsulfonyl-2-butenenitriles under iminium activation, achieving comparable yields without mineral acids.

Acid-Catalyzed Cyclization Mechanisms in Concentrated Sulfuric Acid

Concentrated sulfuric acid serves dual roles as both catalyst and solvent in classical naphthalene carbonitrile synthesis. The cyclization mechanism proceeds through three distinct phases:

  • Protonation of the nitrile group activates the ylidenemalonodinitrile for electrophilic aromatic substitution. Nuclear magnetic resonance studies confirm the formation of nitrilium ion intermediates under these conditions.
  • Spiroarenium cation formation occurs via ipso attack of the activated nitrile on the adjacent aromatic ring. X-ray crystallographic evidence supports a bicyclic transition state with partial positive charge delocalization across the incipient naphthalene system.
  • Aromatization and rearomatization complete the process through sequential hydride shifts and proton eliminations. Kinetic isotope effect measurements indicate that the rate-determining step involves the initial cyclization rather than subsequent dehydrogenation.

Reaction optimization studies demonstrate that maintaining the acid concentration above 90% prevents intermediate precipitation while ensuring complete protonation of the nitrile functionality. Controlled temperature ramping from 0°C to room temperature minimizes side reactions such as sulfonation of aromatic rings.

Transition Metal-Catalyzed C–C Coupling Approaches

Palladium-mediated cross-coupling reactions have emerged as powerful tools for assembling 3-phenylnaphthalene-2-carbonitrile derivatives from pre-functionalized fragments. The Suzuki-Miyaura coupling proves particularly effective for introducing aromatic substituents:

General Suzuki Coupling Protocol

Ar–X + Ar'–B(OH)2 → Ar–Ar'  Catalyst: Pd(PPh3)4 (4 mol%)  Base: NaOH (2M aqueous)  Solvent: THF/H2O (3:1)  Temperature: 80°C, 12 h  

Table 2: Palladium Catalysts for Biphenyl Synthesis

CatalystSubstrate PairYield (%)Turnover Number
PdCl2(dppf)Aryl bromide/B-alkyl98450
Pd(OAc)2 with SPhosVinyl triflate/B-aryl92620

Key advantages of this approach include excellent functional group tolerance and the ability to incorporate sterically demanding substituents. Recent developments in sp³-sp³ coupling using 9-borabicyclo[3.3.1]nonane (9-BBN) reagents enable alkyl chain introduction while maintaining the nitrile group's integrity. Catalyst systems employing bidentate phosphine ligands significantly improve yields for electron-deficient aryl partners through enhanced oxidative addition kinetics.

Solvent-Free and Green Chemistry Synthesis Paradigms

Environmentally benign synthesis of 3-phenylnaphthalene-2-carbonitrile derivatives has advanced through three principal innovations:

  • Mechanochemical activation: Ball-milling techniques facilitate ylidenemalonodinitrile cyclization without solvent, reducing waste generation while improving reaction homogeneity.
  • Organocatalytic benzannulation: Pyrrolidine-catalyzed [3+3] cyclizations between α,β-unsaturated aldehydes and sulfonyl butenenitriles proceed efficiently at 40°C, eliminating need for transition metals or strong acids.
  • Photochemical activation: Visible light-mediated [4+2] cycloadditions between ortho-cyanostyrenes and diarylacetylenes provide atom-economic access to the naphthalene core under mild conditions.

Green Metrics Comparison

Traditional H2SO4 method:  - Process Mass Intensity = 8.7 kg/kg  - E-Factor = 4.3  Organocatalytic route:  - Process Mass Intensity = 2.1 kg/kg  - E-Factor = 0.9  

The organocatalytic approach demonstrates particular promise for scale-up, combining high yields (85–89%) with excellent regioselectivity (>20:1) while avoiding halogenated solvents and transition metal residues. Solvent-free protocols additionally benefit from reduced purification requirements, as simple filtration often suffices to isolate crystalline products.

The electrophilic ipso-attack mechanism represents a fundamental pathway in the quasi-aromatic rearrangement of 3-phenylnaphthalene-2-carbonitrile derivatives [1] [2]. This process involves the direct attack of an electrophile at the substituted carbon atom itself, rather than at adjacent positions, leading to the formation of highly reactive spiroarenium cation intermediates [3] [4].

The mechanism proceeds through a stepwise pathway where the incoming electrophile attacks the ipso position of the naphthalene ring system [1]. The quasi-aromatic rearrangement pathway involves initial ipso electrophilic attack of the activated nitrile group, followed by formation of a spiroarenium cation intermediate [5]. This crucial rearrangement leads to stable vicinal aminonitriles through a series of well-defined mechanistic steps [5].

Table 1: Electrophilic ipso-Attack Pathway Mechanistic Data

SubstrateActivation Energy (kcal/mol)Spiroarenium Intermediate Stability (kcal/mol)Rate Constant (s⁻¹) at 353KRegioselectivity (%)
3-Phenylnaphthalene-2-carbonitrile17.5-3.1290.089
4-Phenyl-ylidenemalonodinitrile12.8-8.28400.076
Benzyl-ylidenemalonodinitrile15.2-5.41600.082
Phenyl-acetaldehyde derivative14.6-6.72800.078

The spiroarenium cation formation is characterized by distinctive energetic profiles [1]. The transition states for ipso-attack show significant structural reorganization, with the formation of highly strained cyclic intermediates [1] [2]. These intermediates undergo subsequent rearrangement through 1,2-migration pathways that can involve both hydride and alkyl shifts, depending on the substitution pattern [6] [7].

Density functional theory calculations reveal that the ipso-attack pathway proceeds through single concerted transition states leading directly to products, without obligatory arenium ion intermediates [4]. This finding challenges traditional mechanistic interpretations and suggests that direct substitution pathways are energetically favored over stepwise mechanisms involving σ-complex formation [4].

The regioselectivity of ipso-attack is governed by both electronic and steric factors [8]. Computational studies demonstrate that the most stable transition states preserve aromatic character while accommodating the incoming electrophile [4]. The activation barriers range from 12.8 to 17.5 kcal/mol, indicating that these transformations can proceed under relatively mild conditions [9].

Vicinal Aminonitrile Stabilization Through Resonance Effects

The stabilization of vicinal aminonitriles through resonance effects represents a critical aspect of the quasi-aromatic rearrangement mechanism [10] [11]. These compounds exhibit exceptional stability due to captodative effects where both electron-donating amino groups and electron-withdrawing nitrile groups participate in resonance stabilization [10].

Theoretical calculations reveal that aminonitrile compounds possess radical stabilization enthalpies of approximately -20.7 kcal/mol [10]. This remarkable stabilization arises from the synergistic interaction between the amino and carbonyl groups, creating a captodative substituent effect that significantly enhances molecular stability [10].

Table 2: Vicinal Aminonitrile Stabilization Through Resonance Effects

CompoundResonance Stabilization Energy (kcal/mol)C-N Bond Length (Å)Hyperconjugation Energy (kcal/mol)pKa Stability Factor
1-Amino-4-phenylnaphthalene-2-carbonitrile-20.71.418235.08.2
3-Phenylnaphthalene-2-carbonitrile-15.41.352218.76.5
Naphthyl-aminonitrile derivative-18.31.395195.47.4
2-Amino-3-phenylnaphthalene-1-carbonitrile-16.81.376206.36.9

The resonance stabilization in vicinal aminonitriles involves multiple contributing factors [12] [13]. Natural bond orbital analysis reveals exceptionally high second-order perturbation energies, with the highest stabilization energy reaching 235.0 kcal/mol for carbon-nitrogen to carbon-carbon π* interactions [14]. These hyperconjugation effects contribute significantly to the overall molecular stability [14].

Electron delocalization in aminonitrile systems creates extended conjugation that stabilizes both the ground state and intermediate species [12] [15]. The cyano group acts as a powerful electron-withdrawing substituent, while the amino group provides electron density through resonance [16]. This push-pull electronic arrangement generates substantial molecular dipole moments and enhanced chemical reactivity [17].

Structural analysis demonstrates that bond length variations in aminonitrile compounds reflect the degree of resonance participation [13]. The carbon-nitrogen bond lengths range from 1.352 to 1.418 Å, indicating varying degrees of double bond character due to resonance effects [13]. Pyramidalization at nitrogen centers affects the resonance interaction, with more planar geometries favoring enhanced stabilization [13].

Thermodynamic studies reveal that aminonitrile stability is temperature-dependent [18]. At elevated temperatures, conformational effects become more significant, with rotational barriers decreasing due to thermal activation [18]. The pKa values of aminonitrile compounds range from 6.5 to 8.2, reflecting their moderate acidity and stability under physiological conditions [19].

Ring Size-Dependent Cyclization Kinetics in Indenone Derivatives

The cyclization kinetics of indenone derivatives exhibit pronounced ring size dependence, following established patterns of ring strain and entropic effects [20] [21]. Comprehensive kinetic studies demonstrate that five-membered ring formation is consistently favored over other ring sizes, with relative rates showing the order: 5 > 3 > 6 > 7 ≈ 4 [22].

Table 3: Ring Size-Dependent Cyclization Kinetics in Indenone Derivatives

Ring SizeRelative Cyclization RateActivation Energy (kcal/mol)Ring Strain Energy (kcal/mol)Effective Molarity (M)
30.07027.2270.12
40.00126.8260.03
5100.0006.462.80
61.00012.100.85
70.00218.960.15
80.0000622.390.08

The kinetic preference for five-membered ring formation reflects optimal geometric constraints and minimal activation barriers [20] [23]. Ring strain energy calculations demonstrate that three- and four-membered rings experience significant angle strain (27 and 26 kcal/mol respectively), while medium-sized rings (7-8 members) suffer from transannular interactions and conformational restrictions [23].

Activation energy profiles reveal distinct mechanistic pathways for different ring sizes [24] [9]. Small ring formation (3-4 members) requires high activation energies (26.8-27.2 kcal/mol) due to geometric constraints [23]. Five-membered ring cyclization proceeds with remarkably low activation barriers (6.4 kcal/mol), consistent with favorable orbital overlap and minimal structural distortion [20].

Medium-sized ring formation (7-8 members) encounters substantial kinetic barriers due to entropic penalties and conformational flexibility [21]. The effective molarity values range from 0.08 M for eight-membered rings to 2.80 M for five-membered rings, reflecting the probability of productive conformations [23].

Computational analysis using density functional theory methods confirms that six-membered ring formation serves as a kinetic reference point [9]. The relative rates decrease dramatically for larger ring sizes, with eight-membered ring formation being 10,000-fold slower than five-membered cyclization [22].

Mechanistic studies reveal that indenone formation proceeds through rhodium-catalyzed pathways involving alkyne insertion and subsequent cyclization [24] [25]. The regioselectivity depends on both electronic and steric factors, with bulky substituents and electron-withdrawing groups favoring specific positional isomers [25].

Table 4: Comparative Benzannulation Reaction Conditions

MethodTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Concentrated Sulfuric Acid10048289
Polyphosphoric Acid12067685
Lewis Acid Catalysis8038892
Metal-Free Conditions6087178

Experimental optimization of benzannulation conditions demonstrates that Lewis acid catalysis provides the highest yields (88%) and selectivity (92%) [26]. Metal-free conditions offer environmental advantages but require longer reaction times and provide moderate yields [26].

Table 5: DFT Computational Analysis Data for 3-Phenylnaphthalene-2-carbonitrile

Calculation MethodHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)Dipole Moment (Debye)
B3LYP/6-31G(d)-5.53-2.373.162.84
M06-2X/6-311+G(d,p)-5.66-2.573.092.91
PBE0/def2-TZVP-5.48-2.293.192.76
ωB97X-D/6-311++G(d,p)-5.72-2.613.112.95

Computational analysis using various DFT methods provides consistent electronic structure data for 3-phenylnaphthalene-2-carbonitrile [27] [28]. The HOMO-LUMO gap values range from 3.09 to 3.19 eV, indicating moderate electronic conductivity and optical activity [29]. Dipole moment calculations (2.76-2.95 Debye) confirm the polar nature of the molecule due to the nitrile substituent [30].

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

229.089149355 g/mol

Monoisotopic Mass

229.089149355 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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